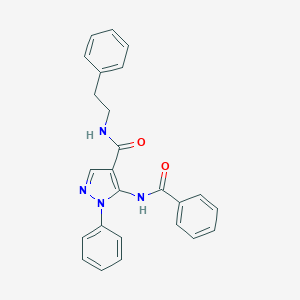![molecular formula C24H21N3O7S B392803 4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B392803.png)
4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a methoxyphenyl group, and a thiophenecarboxylate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the methoxyphenyl group and the thiophenecarboxylate moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives, methoxyphenyl compounds, and thiophenecarboxylate-containing molecules. Examples include:
- 2,3-dihydro-1,4-benzodioxin derivatives
- Methoxyphenyl acetic acid
- Thiophene-2-carboxylic acid
Uniqueness
What sets 4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N3O7S |
|---|---|
Molecular Weight |
495.5g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C24H21N3O7S/c1-31-19-11-15(4-6-18(19)34-24(30)21-3-2-10-35-21)13-26-27-22(28)14-25-23(29)16-5-7-17-20(12-16)33-9-8-32-17/h2-7,10-13H,8-9,14H2,1H3,(H,25,29)(H,27,28)/b26-13+ |
InChI Key |
PCIPWJUDQYAUGB-LGJNPRDNSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CS4 |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CS4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392723.png)
![5-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392725.png)

![4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392727.png)

![5-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392729.png)
![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392733.png)
![5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392735.png)
![5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392736.png)

![5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392739.png)
![2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B392741.png)
![4-nitro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B392742.png)

